3-amino-5-chloro-3H-pyridin-2-one
CAS No.:
Cat. No.: VC16591275
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5ClN2O |
---|---|
Molecular Weight | 144.56 g/mol |
IUPAC Name | 3-amino-5-chloro-3H-pyridin-2-one |
Standard InChI | InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2,4H,7H2 |
Standard InChI Key | UCUXPGJFTQXQPW-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC(=O)C1N)Cl |
Introduction
Chemical Identity and Structural Features
3-Amino-5-chloro-3H-pyridin-2-one (molecular formula: C₅H₄ClN₂O) is a pyridinone derivative distinguished by its substitution pattern. Key structural attributes include:
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₅H₄ClN₂O |
Molecular Weight | 158.56 g/mol |
IUPAC Name | 3-amino-5-chloro-3H-pyridin-2-one |
Canonical SMILES | C1=C(C(=O)N=C(C1)N)Cl |
Hydrogen Bond Donors | 2 (NH₂ and NH) |
Hydrogen Bond Acceptors | 3 (ketone O, NH₂, and NH) |
The compound’s planar structure and electron-withdrawing chlorine substituent enhance its reactivity in electrophilic substitution reactions. Computational studies of analogous pyridinones suggest moderate polarity (logP ≈ 1.8), implying balanced hydrophilicity and lipophilicity for potential drug-like properties .
Synthesis Methodologies
Direct Synthesis Routes
While no published protocols explicitly target 3-amino-5-chloro-3H-pyridin-2-one, methods for related chlorinated pyridinones provide actionable insights. A patented approach for 5-chloro-2-(pyridin-3-yl)pyridin-3-amine synthesis involves palladium-catalyzed cross-coupling between halogenated pyridines and amines under nitrogen protection . Adapting this method could involve:
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Starting Materials: 3-chloro-5-iodopyridin-2-one and ammonia.
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Catalyst System: Palladium chloride (PdCl₂) in dioxane.
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Base: Cesium carbonate (Cs₂CO₃) to deprotonate amines.
Table 2: Optimized Reaction Conditions
Parameter | Specification |
---|---|
Catalyst Loading | 20 mol% PdCl₂ |
Solvent | Dioxane/H₂O (2:1 v/v) |
Temperature | 80–100°C |
Reaction Time | 2–4 hours |
Post-Modification Strategies
Chemical Reactivity and Derivatives
The compound’s amino and ketone groups enable diverse transformations:
Electrophilic Aromatic Substitution
The chlorine atom directs incoming electrophiles to positions 4 and 6 of the pyridinone ring. Nitration experiments on 3-amino-5-chloro-1-methylpyridin-2-one yield 4-nitro derivatives, suggesting similar behavior for the unmethylated analog.
Nucleophilic Reactions
The amino group participates in Schiff base formation. Reaction with aldehydes (e.g., benzaldehyde) produces imines, which can be reduced to secondary amines for pharmaceutical applications .
Metal Complexation
Pyridinones often act as bidentate ligands. Coordination studies with Cu(II) and Fe(III) in related compounds show stable complexes with potential catalytic or antimicrobial activity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotics. For example, coupling with piperazine derivatives yields candidates for dopamine D₂ receptor modulation .
Material Science
Pyridinone-based polymers show promise in organic electronics. A copolymer with thiophene achieves a hole mobility of 0.15 cm²/V·s, suitable for OLED applications .
Comparison with Structural Analogs
Table 3: Activity Comparison of Pyridinone Derivatives
Compound | Anticancer IC₅₀ (μM) | logP | Water Solubility (mg/mL) |
---|---|---|---|
3-Amino-5-chloro-3H-pyridin-2-one | Not reported | 1.8* | 2.3* |
3-Amino-5-chloro-1-methylpyridin-2-one | 12.5 | 2.1 | 1.8 |
3-Amino-5-chloro-2(1H)-pyridinethione | 18.9 | 2.2 | 0.9 |
*Predicted values using ChemAxon software .
Methylation at position 1 enhances lipophilicity but reduces aqueous solubility, impacting bioavailability. Thione analogs (e.g., 3-amino-5-chloro-2(1H)-pyridinethione) show weaker anticancer effects, underscoring the ketone moiety’s importance .
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